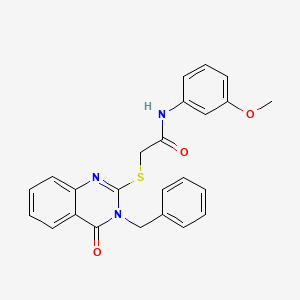![molecular formula C18H17N3O3 B5247803 morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone](/img/structure/B5247803.png)
morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone is a complex organic compound that features a morpholine ring, a pyrazole ring, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Coupling of the pyrazole and furan rings: This step often involves a cross-coupling reaction, such as the Suzuki or Heck reaction, to link the two heterocycles.
Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the coupled intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Furanones.
Reduction: Pyrazolines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Wirkmechanismus
The mechanism of action of morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]thiophene-2-yl]methanone: Similar structure but with a thiophene ring instead of a furan ring.
Morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]pyrrole-2-yl]methanone: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
Morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone is unique due to the combination of its three heterocyclic rings, which can confer unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(21-8-10-23-11-9-21)17-5-4-16(24-17)14-3-1-2-13(12-14)15-6-7-19-20-15/h1-7,12H,8-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIIEUBSBOLFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-(2-chlorophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5247727.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5247729.png)

![2-[(cyanomethyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5247767.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5247779.png)
![4-fluoro-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5247782.png)
![N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B5247787.png)
![2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5247794.png)
![2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol](/img/structure/B5247807.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)oxamide](/img/structure/B5247810.png)
![5-(4-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5247823.png)
![N-(4-methoxyphenyl)-1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinamine](/img/structure/B5247827.png)
![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B5247834.png)
![3-chloro-N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5247837.png)
